T-1095A - 209746-56-5

T-1095A

Catalog Number: EVT-282915
CAS Number: 209746-56-5
Molecular Formula: C24H26O9
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
T-1095A is an active metabolite of T-1095A and T-1095 are synthetic agents derived from phlorizin, a specific inhibitor of Na+-glucose cotransporters (SGLTs). Unlike phlorizin, T-1095 is absorbed into the circulation via oral administration, is metabolized to the active form, T-1095A, and suppresses the activity of SGLTs in the kidney. T-1095 may be a useful antidiabetic drug. Long-term treatment with T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats. Chronic administration of T-1095 (0.1% w w(-1) pellet chow, for 12 weeks) decreased blood glucose and haemoglobin A(1C) levels, and improved glucose intolerance in db/db mice. T-1095 may be a useful antidiabetic drug, providing a novel therapeutic approach for diabetes.
Source and Classification

T-1095A belongs to a class of compounds known as sodium-glucose cotransporter inhibitors. These inhibitors are designed to target SGLT2, which plays a crucial role in glucose reabsorption in the kidneys. By inhibiting this transporter, T-1095A facilitates increased glucose excretion through urine, thereby lowering blood glucose levels. The compound has been studied extensively for its therapeutic potential in type 2 diabetes mellitus and related metabolic disorders .

Synthesis Analysis

The synthesis of T-1095A involves several chemical reactions that convert precursor compounds into the final product. The process typically begins with the preparation of aryl boronic acids through a borylation sequence, followed by coupling reactions with allylic electrophiles. Key steps include:

  1. Borylation: A commercially available bromochlorobenzene is converted into aryl boronic acid via a one-pot reaction involving lithium-bromide exchange and electrophilic trapping.
  2. Coupling Reactions: The aryl boronic acid is then reacted with allylic electrophiles using palladium-catalyzed cross-coupling methods. Various conditions are optimized to achieve high yields of the desired products .
  3. Final Steps: The synthesis culminates in the formation of T-1095A through careful manipulation of reaction conditions, ensuring that the correct stereochemistry and functional groups are preserved.
Molecular Structure Analysis

The molecular structure of T-1095A can be characterized by its specific arrangement of atoms and functional groups that contribute to its biological activity. It features a glucoside backbone, which is essential for its interaction with SGLTs. Key structural aspects include:

  • Glucoside Moiety: The presence of a glucose unit allows for effective binding to the SGLT2 transporter.
  • Functional Groups: Various hydroxyl and ether groups enhance solubility and bioavailability.
  • Stereochemistry: The specific stereochemical configuration is critical for its inhibitory activity against SGLT2 .

Relevant Data

  • Molecular Formula: C₁₃H₁₈O₇
  • Molecular Weight: 286.28 g/mol
Chemical Reactions Analysis

T-1095A undergoes several important chemical reactions that define its pharmacological profile:

  1. Inhibition Mechanism: T-1095A binds to SGLT2, leading to competitive inhibition which results in decreased glucose reabsorption in the renal tubules.
  2. Metabolic Pathways: After oral administration, T-1095 is metabolized into T-1095A, which exhibits potent inhibitory activity (IC50 values around 50 μM) against SGLT2 .
  3. Kinetics: The kinetics of T-1095A's action demonstrate that it effectively reduces the transport maximum (Tm) for glucose reabsorption, promoting glucosuria .
Mechanism of Action

The mechanism by which T-1095A exerts its effects involves several key processes:

  1. Binding to SGLT2: T-1095A selectively binds to the sodium-glucose cotransporter 2 in the renal proximal tubules.
  2. Inhibition of Glucose Reabsorption: This binding inhibits the reabsorption of glucose back into the bloodstream, resulting in increased glucose levels in urine.
  3. Impact on Blood Glucose Levels: As a consequence of enhanced urinary glucose excretion, there is a notable decrease in blood glucose levels, which is particularly beneficial for diabetic patients.

Relevant Data

  • Effective concentration for inhibition: 10 μM shows approximately 90% inhibition .
Physical and Chemical Properties Analysis

The physical and chemical properties of T-1095A are crucial for understanding its behavior in biological systems:

Applications

T-1095A has significant applications in scientific research and clinical settings:

  1. Diabetes Management: Its primary application lies in managing type 2 diabetes mellitus by reducing hyperglycemia through enhanced urinary glucose excretion.
  2. Pharmacological Studies: Used extensively in research to study the mechanisms of glucose transport and metabolism.
  3. Drug Development: Serves as a lead compound for developing new SGLT inhibitors with improved efficacy and safety profiles.

Properties

CAS Number

209746-56-5

Product Name

T-1095A

IUPAC Name

3-(1-benzofuran-5-yl)-1-[2-hydroxy-4-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one

Molecular Formula

C24H26O9

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C24H26O9/c1-12-8-16(27)20(15(26)4-2-13-3-5-17-14(10-13)6-7-31-17)18(9-12)32-24-23(30)22(29)21(28)19(11-25)33-24/h3,5-10,19,21-25,27-30H,2,4,11H2,1H3/t19-,21-,22+,23-,24-/m1/s1

InChI Key

GMYFQAHYWIYNES-PFKOEMKTSA-N

SMILES

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

Solubility

Soluble in DMSO

Synonyms

T-1095A, T 1095A, T1095A, J1.265.331J

Canonical SMILES

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

Isomeric SMILES

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.